N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
Description
N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a synthetic naphtho[2,3-b]furan-4,9-dione derivative characterized by a carboxamide side chain substituted with a diethylaminoethyl group. The naphtho[2,3-b]furan-4,9-dione core is a planar, electron-deficient aromatic system, often associated with bioactivity in kinase inhibition and cytotoxicity. The diethylaminoethyl substituent introduces tertiary amine functionality, which may enhance solubility and modulate interactions with biological targets such as casein kinase II (CK2), a serine/threonine kinase implicated in cancer progression .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22(5-2)11-10-21-20(25)15-12(3)26-19-16(15)17(23)13-8-6-7-9-14(13)18(19)24/h6-9H,4-5,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZJRRALFOEWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(OC2=C1C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the naphthofuran core, followed by the introduction of the diethylaminoethyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following naphtho[2,3-b]furan-4,9-dione derivatives are structurally and functionally comparable to the target compound. Key differences lie in their carboxamide substituents, which influence potency, solubility, and cellular effects:
Structural and Functional Comparison
† Predicted activity based on QSAR modeling of naphtho[2,3-b]furan derivatives .
‡ Inferred from structural analogs tested under identical conditions .
Key Insights
CK2 Inhibition: The isopentyl-substituted analog (00082235) exhibits the highest CK2 inhibitory activity (IC50 = 2.33 µM), attributed to its lipophilic side chain fitting into CK2's hydrophobic pocket .
Cytotoxicity :
- All tested analogs reduced MCF-7 cell viability by >60% at 10 µM, suggesting that the naphtho[2,3-b]furan-4,9-dione core drives cytotoxicity . The target compound likely shares this property.
Solubility and Bioavailability: The morpholine-carbonyl substituent (01236034) and diethylaminoethyl group enhance solubility relative to alkyl or aromatic substituents. This aligns with pharmaceutical design principles observed in patented analogs (e.g., diethylaminoethyl groups in ).
SAR Trends: Lipophilic substituents (e.g., isopentyl) favor CK2 inhibition but may limit solubility. Polar groups (e.g., diethylaminoethyl, morpholine) balance solubility with retained activity.
Biological Activity
N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of naphtho[2,3-b]furan derivatives, characterized by a fused ring system that contributes to its biological properties. The presence of the diethylamino group is significant for its interaction with biological targets.
- DNA Interaction : The compound exhibits intercalative binding to DNA, which disrupts normal DNA function. This binding is crucial for its role as an antitumor agent, as it can inhibit DNA replication and transcription.
- Topoisomerase Inhibition : Studies have shown that derivatives of naphtho[2,3-b]furan can inhibit topoisomerases I and II, enzymes critical for DNA unwinding during replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
- Protein Kinase Inhibition : The compound also demonstrates inhibitory effects on specific protein kinases involved in cancer cell signaling pathways. This multi-target approach enhances its therapeutic potential against various tumor types .
Antitumor Activity
Research has highlighted the antitumor efficacy of this compound in several cancer models:
- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For instance, it demonstrated a resistance index (RI) close to or less than 1 against P-glycoprotein (Pgp)-expressing cells, indicating its effectiveness even in multidrug-resistant scenarios .
- In Vivo Studies : In murine models of leukemia (P388), treatment with this compound increased the lifespan of subjects by up to 262% at tolerable doses. These findings suggest robust antitumor activity that warrants further investigation .
Data Tables
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | K562 (Leukemia) | 0.6 | High cytotoxicity |
| Study B | HL-60 (Leukemia) | 0.15 | Enhanced efficacy against Pgp+ |
| Study C | U937 (Leukemia) | 1.0 | Moderate cytotoxicity |
Case Studies
- Case Study 1 : A study conducted on human leukemia cell lines demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
- Case Study 2 : In a comparative analysis with conventional chemotherapeutic agents, this compound exhibited superior efficacy in reducing tumor volume in xenograft models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-naphtho[2,3-b]furan-3-carboxamide, and what intermediates are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclization of substituted naphthoquinone derivatives with diethylaminoethylamine. Key intermediates include ethyl 3-amino-naphtho[2,3-b]furan-2-carboxylate, formed by reacting 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃ . Purification via column chromatography and characterization using NMR (δ 1.4–4.4 for ethyl protons) and IR (1657 cm⁻¹ for ester carbonyl) are essential for confirming intermediate integrity .
Q. How should researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–9.3) and diethylaminoethyl side-chain signals (δ 2.5–3.7) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., M⁺ at m/z 506 for analogous structures) .
- IR Spectroscopy : Detect carbonyl (1705 cm⁻¹) and amide (3421 cm⁻¹) functionalities .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., Casein Kinase II (CK2)) due to structural similarity to naphtho[2,3-b]furan derivatives with IC₅₀ values as low as 2.33 µM . Cytotoxicity can be assessed via cell viability assays (e.g., MTT) at 10 µM concentrations, noting reductions >60% after 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of CK2 inhibition?
- Methodological Answer :
-
Substituent Variation : Compare the diethylaminoethyl side chain with isopentyl or phenylethyl groups (Table 1). For example, N-isopentyl analogs show improved CK2 inhibition (IC₅₀ = 2.33 µM vs. 0.11 µM for brominated indenoindoles) .
-
Computational QSAR : Develop models using indenoindole derivatives (R² > 0.85) to predict activity of naphtho-furan analogs .
Table 1: Substituent Effects on CK2 Inhibition
Substituent IC₅₀ (µM) Cytotoxicity (% Viability Loss) Diethylaminoethyl 2.33 60% Isopentyl 2.33 55% Phenylethyl (Analog) ~5.0* 50%* Data extrapolated from .
Q. What experimental and computational strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–50 µM) to distinguish true inhibition from off-target effects .
- Molecular Docking : Map interactions with CK2’s ATP-binding pocket (PDB: 3NSZ). Analogous compounds show hydrogen bonding with Lys68 and hydrophobic interactions with Val66 .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
Q. How can researchers modify the compound to improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP >4, predicted via computational tools like Molinspiration .
- Prodrug Design : Mask the carboxamide with ester prodrugs to enhance oral bioavailability, as seen in naphtho[2,1-b]furan derivatives .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS : Monitor hydrolytic cleavage of the carboxamide group under acidic/alkaline conditions .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, noting degradation via LC-PDA .
Q. How should researchers validate target engagement in cellular models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
